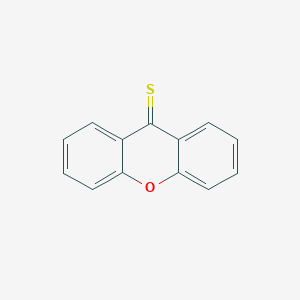

Xanthene-9-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

xanthene-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLOKHJKPPJQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306237 | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-21-7 | |

| Record name | Xanthene-9-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Xanthene-9-thione chemical structure and properties

An In-depth Technical Guide to the Chemistry and Applications of Xanthene-9-thione

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Xanthene-9-thione, a heterocyclic compound of significant interest in synthetic and materials chemistry. We will move beyond a superficial overview to dissect its core chemical principles, from synthesis and reactivity to its spectroscopic signature and practical applications. The methodologies and insights presented herein are designed for researchers, scientists, and professionals in drug development who require a robust understanding of this versatile molecular scaffold.

Molecular Architecture and Core Properties

Xanthene-9-thione, systematically named 9H-xanthene-9-thione, is a sulfur analog of the more commonly known xanthone. Its structure consists of a central pyran ring fused to two benzene rings, with a thiocarbonyl group (C=S) at the 9-position.[1] This arrangement results in a largely planar, rigid tricyclic system that is fundamental to its chemical behavior and photophysical properties.

Caption: General workflow for the synthesis of Xanthene-9-thione.

Protocol 2.1: Synthesis via Thionation with Lawesson's Reagent

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting xanthone.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 9H-xanthen-9-one (1.0 eq).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's reagent (0.5 - 0.6 eq). Rationale: Using a slight excess of xanthone ensures the complete consumption of the sulfurating agent, simplifying purification.

-

Reaction: Heat the mixture to reflux. The reaction progress is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more colorful, lower Rf spot indicates product formation.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solution to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure Xanthene-9-thione as a crystalline solid.

Spectroscopic Characterization

The identity and purity of synthesized Xanthene-9-thione are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Table 2: Key Spectroscopic Data

| Technique | Observed Features (Typical) | Interpretation |

| UV-Vis | λ_max ~280-300 nm (π→π)λ_max ~400-450 nm (n→π) | The intense higher-energy band corresponds to transitions within the aromatic system. The weaker, lower-energy band is characteristic of the thiocarbonyl group's n→π* transition, responsible for the compound's color. |

| IR (KBr, cm⁻¹) | ~1250-1200 (C=S stretch)~1350-1300 (asym. C-O-C stretch)~3100-3000 (Aromatic C-H stretch) | The C=S stretching vibration is significantly lower in frequency than the C=O stretch of xanthone (~1660 cm⁻¹), providing definitive evidence of successful thionation. |

| ¹H NMR (CDCl₃, δ) | ~8.5-8.7 ppm (dd, 2H)~7.3-7.8 ppm (m, 6H) | The two protons adjacent to the ether oxygen (H1, H8) are the most deshielded due to the combined anisotropic effects of the thiocarbonyl group and the electron-withdrawing nature of the oxygen. |

| ¹³C NMR (CDCl₃, δ) | ~210-215 ppm (C=S)~120-155 ppm (Aromatic C) | The thiocarbonyl carbon resonance appears far downfield, a hallmark of C=S groups, and serves as a key diagnostic peak. |

Note: Exact peak positions can vary based on solvent and instrumentation.

Reactivity and Synthetic Utility

The thiocarbonyl group is the epicenter of Xanthene-9-thione's reactivity. It serves as a versatile electrophilic handle for constructing more complex xanthene-based architectures, particularly fluorescent dyes.

Caption: Key reaction pathways involving the thiocarbonyl group.

Application Case Study: Synthesis of 9-Aminopyronine Dyes

A significant application of Xanthene-9-thione is its role as a precursor to 9-aminopyronine dyes. [2]These compounds are valuable as fluorescent probes and biomarkers. The synthesis involves the reaction of the thiocarbonyl group with an amine, followed by an activation step.

Protocol 4.1: Synthesis of a 9-Aminopyronine Precursor

-

Activation: To a solution of Xanthene-9-thione (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a coupling agent such as trifluoromethanesulfonic anhydride or oxalyl chloride at 0 °C. Causality: This step converts the thiocarbonyl into a more reactive intermediate, such as a thio-xanthylium salt, which is highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: Slowly add an electron-rich amine (e.g., 4-aminopyridine) (1.1 eq) to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup & Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product via column chromatography to obtain the target 9-amino-9H-xanthene derivative. [2]

Broader Applications and Future Outlook

The rigid, planar xanthene scaffold is a privileged structure in medicinal chemistry and materials science. [3]While Xanthene-9-thione itself is primarily a synthetic intermediate, its derivatives have found diverse applications.

-

Fluorescent Probes: The conversion of Xanthene-9-thione into rhodamine and pyronine dyes is its most prominent application. These dyes are workhorses in bioimaging, flow cytometry, and as laser dyes due to their high fluorescence quantum yields and photostability. [2][4][5]* Organic Electronics: The sulfur atom and the extended π-system suggest potential utility in organic semiconductors and electro-optical devices, an area of ongoing research. [3]* Medicinal Chemistry: The xanthene core is present in numerous biologically active compounds. [6]Derivatives of Xanthene-9-thione serve as building blocks for creating libraries of novel compounds for screening in drug discovery programs targeting various diseases. [3] In conclusion, Xanthene-9-thione is a pivotal intermediate that bridges the chemistry of xanthones with that of sulfur-containing heterocycles. Its well-defined synthesis, predictable reactivity at the thiocarbonyl group, and clear spectroscopic handles make it an invaluable tool for chemists. Future research will likely focus on expanding its use in asymmetric catalysis and developing novel functional materials with tailored photophysical properties for advanced technological applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300362, Xanthene-9-Thione. Retrieved from [Link].

- Yempala, T., et al. (n.d.). One-pot synthesis and UV-Visible absorption studies of novel tricyclic heterocycle tethered Xanthene-1,8-diones. Journal of the Indian Chemical Society.

-

Singh, H., et al. (2024). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 108, 106963. Available at: [Link].

-

Wang, Y., et al. (2019). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. Sensors and Actuators B: Chemical, 296, 126645. (Link provided via ResearchGate). Available at: [Link].

-

ChemSynthesis (n.d.). 9H-xanthene-9-thione. Retrieved from [Link].

-

Gharanjig, K., et al. (2022). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 15(1), 87-96. (Link provided via ResearchGate). Available at: [Link].

-

Shaikh, K.A., & Chaudhari, U.N. (2020). Facile and efficient synthesis of xanthene derivatives mediated by lanthanum(III) nitrate hexahydrate under solvent free condition. Chemistry Journal of Moldova, 15(2), 99-104. Available at: [Link].

-

Gunjegaonkar, M.B., Fegade, S.A., & Kolhe, R.C. (2018). Review on Medicinal Importance of Xanthene Derivatives. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328. Available at: [Link].

-

Filo (n.d.). Synthesis, reaction and applications of xanthene dyes. Retrieved from [Link].

-

NIST (n.d.). 9H-Xanthene in NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. Xanthene-9-Thione | C13H8OS | CID 300362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Question: Synthesis, reaction and applications of xanthene dyes | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

Strategic Overview: The Importance of the Thiocarbonyl Moiety

An In-Depth Technical Guide to the Synthesis of Xanthene-9-thione from Xanthone

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded protocol for the synthesis of xanthene-9-thione from its corresponding ketone, xanthone. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the transformation, offers field-proven insights for procedural success, and establishes a self-validating framework for achieving high-purity product.

The conversion of a carbonyl group to a thiocarbonyl is a cornerstone transformation in synthetic organic chemistry. The resulting thioketones, such as xanthene-9-thione, are not merely sulfur analogs of their oxygen counterparts; they possess unique electronic and steric properties that make them valuable intermediates and target molecules. The xanthene scaffold itself is a privileged structure found in a multitude of fluorescent dyes, photophysical probes, and biologically active compounds.[1] The introduction of a thione functional group at the 9-position dramatically alters the molecule's reactivity and spectroscopic properties, opening avenues for further functionalization in medicinal chemistry and materials science.[2][3]

This guide focuses on the most prevalent and reliable method for this conversion: thionation using Lawesson's Reagent.

Mechanistic Rationale: The "Why" Behind the Thionation Reaction

The direct conversion of the robust carbonyl C=O double bond in xanthone to a C=S double bond requires a potent sulfur-transfer agent. While several reagents exist, Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is widely favored for its efficacy and relatively mild reaction conditions compared to reagents like phosphorus pentasulfide (P₄S₁₀).[4]

The accepted mechanism proceeds not via the intact LR molecule, but through its more reactive dissociated form.[2][5]

-

Dissociation of Lawesson's Reagent: In solution, particularly at elevated temperatures, Lawesson's Reagent exists in equilibrium with a highly reactive dithiophosphine ylide intermediate (R-PS₂).[5]

-

Nucleophilic Attack and Cycloaddition: The oxygen of the xanthone carbonyl group, being Lewis basic, attacks one of the electrophilic phosphorus atoms of the dithiophosphine ylide. This initiates a sequence leading to a [2+2] cycloaddition between the C=O bond and a P=S bond of the ylide. The result is a four-membered ring intermediate known as a thiaoxaphosphetane.[4][6]

-

Cycloreversion: The driving force for the reaction is the subsequent fragmentation of the unstable thiaoxaphosphetane ring.[4] This step is analogous to the final stage of the Wittig reaction. A cycloreversion process occurs, driven by the formation of a highly stable phosphorus-oxygen double bond, which releases the desired xanthene-9-thione product.[2][7]

This mechanistic pathway is visualized in the diagram below.

Caption: Reaction mechanism for the thionation of xanthone using Lawesson's Reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and provide clear checkpoints for validation. Success is predicated on strict adherence to anhydrous conditions, as Lawesson's Reagent and its intermediates are sensitive to moisture.[8][9]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Xanthone | 90-47-1 | C₁₃H₈O₂ | Starting material, should be dry. |

| Lawesson's Reagent (LR) | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ | Thionating agent. |

| Toluene, Anhydrous | 108-88-3 | C₇H₈ | Reaction solvent. Must be dry. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Extraction solvent. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Aqueous wash solution. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | Aqueous wash solution. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent. |

| Silica Gel | 7631-86-9 | SiO₂ | Stationary phase for chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | Mobile phase for chromatography. |

| Ethyl Acetate | 141-78-6 | C₂H₅O₂ | Mobile phase for chromatography. |

Mandatory Safety & Handling Precautions

Lawesson's Reagent is a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Toxicity and Irritation: LR is harmful if swallowed, inhaled, or in contact with skin.[10]

-

Moisture Sensitivity: It reacts with water to release toxic and flammable gases, such as hydrogen sulfide. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11]

-

Ventilation: All manipulations of solid LR and the reaction itself must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Disposal: Quench excess reagent carefully with a dilute bleach solution in the fume hood before disposal according to institutional guidelines.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Experimental workflow for the synthesis of xanthene-9-thione.

-

Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).

-

Reaction Setup: In the flask, dissolve xanthone (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.6 eq.). Expert Insight: While stoichiometry suggests 0.5 equivalents are sufficient, using a slight excess (0.55-0.6 eq.) can help drive the reaction to completion, accounting for any minor degradation of the reagent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) under the inert atmosphere.

-

Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC). A typical mobile phase is 9:1 Hexane:Ethyl Acetate. The product, xanthene-9-thione, will have a higher Rf value than the starting material, xanthone, and will often appear as a distinct yellow spot. The reaction is complete when the xanthone spot is no longer visible. This typically takes 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid, often yellow or orange.

-

Purification: The most reliable method for purification is flash column chromatography on silica gel. The crude solid is dry-loaded or dissolved in a minimal amount of dichloromethane and loaded onto the column. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) to separate the product from baseline impurities and reagent byproducts. The product-containing fractions are combined and the solvent is evaporated to yield pure xanthene-9-thione as a yellow solid.

Product Characterization & Data

The identity and purity of the synthesized xanthene-9-thione must be confirmed through rigorous analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈OS | [12] |

| Molecular Weight | 212.27 g/mol | [12] |

| CAS Number | 492-21-7 | [12][13] |

| Appearance | Yellow crystalline solid | Typical observation |

| Melting Point | ~154-156 °C | Literature value |

Expected Analytical Data:

-

¹H NMR (CDCl₃): Expect aromatic protons in the range of δ 7.2-8.5 ppm. The spectrum should show a pattern consistent with the symmetrical xanthene core.

-

¹³C NMR (CDCl₃): The most significant signal will be the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, often in the range of δ 200-220 ppm. The carbonyl carbon of xanthone (around δ 177 ppm) should be absent.[14]

-

IR Spectroscopy: The key diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretch from the starting material (typically ~1650 cm⁻¹) and the appearance of a weaker thiocarbonyl (C=S) stretch (typically ~1200-1250 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 212.

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material after several hours, a small additional portion of Lawesson's Reagent (0.1 eq.) can be added. Ensure the solvent is truly anhydrous, as moisture will consume the reagent.

-

Alternative Reagents: For substrates sensitive to the high temperatures required for LR in toluene, other thionating systems can be considered. The combination of phosphorus pentasulfide and hexamethyldisiloxane (P₄S₁₀/HMDO) can sometimes provide superior yields and a simpler, non-chromatographic workup.[15][16][17]

-

Purification Challenges: Lawesson's Reagent byproducts can sometimes be difficult to separate. A thorough aqueous workup (washing the crude organic solution with NaHCO₃) before chromatography can help remove some of the acidic phosphorus-containing byproducts.

By adhering to this detailed guide, researchers can reliably synthesize xanthene-9-thione, a valuable building block for further discovery and innovation.

References

- Li, A. Y., et al. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.

- Lookchem. (n.d.). A new, efficient and simple method for the thionation of ketones to thioketones using P4S10/Al2O3.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%.

- ChemicalBook. (n.d.). Lawesson's Reagent - Safety Data Sheet.

- Lookchem. (n.d.). Lawesson's Reagent Safety Data Sheets(SDS).

- PubMed. (n.d.). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.

- Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS.

- Sdfine. (n.d.). LAWESSON'S REAGENT.

- ResearchGate. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF.

- ResearchGate. (n.d.). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.

- PubChem, National Institutes of Health. (n.d.). Xanthene-9-Thione.

- Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Molecules. (2018). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen.

- ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1).

- ResearchGate. (n.d.). Mechanism of thionation using Lawesson's reagent.

- Wikipedia. (n.d.). Lawesson's reagent.

- ResearchGate. (n.d.). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria | Request PDF.

- ChemSynthesis. (n.d.). 9H-xanthene-9-thione.

- IJRPC. (n.d.). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES.

- Organic & Biomolecular Chemistry. (n.d.). Xanthene-based functional dyes: towards new molecules operating in the near-infrared region.

Sources

- 1. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Lawesson's Reagent Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. audreyli.com [audreyli.com]

- 16. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of Xanthene-9-thione: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Xanthene-9-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and properties of this molecule.

Introduction

Xanthene-9-thione (C₁₃H₈OS) is a derivative of xanthene, characterized by the replacement of the oxygen atom at the 9-position with a sulfur atom, forming a thioketone. This structural modification imparts unique chemical and photophysical properties to the molecule, making its thorough characterization essential for its application in various scientific domains. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Xanthene-9-thione, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

While a publicly available, experimentally verified ¹H NMR spectrum for Xanthene-9-thione is not readily found in the literature, a predicted spectrum can be constructed based on the analysis of structurally similar compounds, such as thioxanthen-9-one. The aromatic region of the spectrum is of primary interest.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | m | 2H | H-1, H-8 |

| ~ 7.6 - 7.4 | m | 4H | H-2, H-3, H-6, H-7 |

| ~ 7.3 - 7.1 | m | 2H | H-4, H-5 |

Interpretation:

The protons on the aromatic rings of Xanthene-9-thione are expected to appear in the downfield region of the spectrum (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons closest to the electron-withdrawing thioketone group (H-1 and H-8) are anticipated to be the most deshielded and thus appear at the lowest field. The remaining aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. A ¹³C NMR spectrum for Xanthene-9-thione is available in public databases.[1]

¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 | C=S (C-9) |

| ~ 152 | C-4a, C-5a |

| ~ 135 | C-1, C-8 |

| ~ 130 | C-3, C-6 |

| ~ 126 | C-4, C-5 |

| ~ 124 | C-2, C-7 |

| ~ 118 | C-9a, C-10a |

Interpretation:

The most notable feature of the ¹³C NMR spectrum is the downfield signal corresponding to the thioketone carbon (C-9) at approximately 200 ppm. This significant downfield shift is characteristic of carbons in a C=S double bond. The aromatic carbons appear in the range of 110-160 ppm. The quaternary carbons (C-4a, C-5a, C-9a, and C-10a) can be distinguished from the protonated carbons by their generally lower intensities.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Xanthene-9-thione in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C=S stretch (thioketone) |

| ~ 1200 | Strong | Asymmetric C-O-C stretch (ether) |

| 900-675 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation:

The IR spectrum of Xanthene-9-thione is expected to be dominated by absorptions from the aromatic rings and the thioketone group. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The characteristic C=S stretching vibration of the thioketone is expected to appear as a strong band around 1250 cm⁻¹. The asymmetric C-O-C stretching of the ether linkage in the xanthene core will also give rise to a strong absorption band. The out-of-plane C-H bending vibrations of the substituted benzene rings will produce strong bands in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of solid Xanthene-9-thione directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum by pressing the sample firmly against the crystal.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

GC-MS Data:

| m/z | Relative Intensity | Assignment |

| 212 | High | [M]⁺ (Molecular Ion) |

| 168 | High | [M - CS]⁺ |

| 139 | Medium | [C₁₁H₇]⁺ |

Interpretation:

The mass spectrum of Xanthene-9-thione shows a prominent molecular ion peak at m/z 212, which corresponds to the molecular weight of the compound (C₁₃H₈OS).[1] A major fragmentation pathway involves the loss of a carbon monosulfide (CS) radical, resulting in a strong peak at m/z 168. This fragment corresponds to the stable dibenzofuran radical cation. Further fragmentation can lead to the peak at m/z 139.

Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation pathway of Xanthene-9-thione in mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of Xanthene-9-thione in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to Xanthene-9-thione in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of Xanthene-9-thione. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. The ¹³C NMR and MS data are well-established, while the ¹H NMR and IR data, though predicted, are based on sound spectroscopic principles and data from closely related analogs. This comprehensive spectroscopic profile is invaluable for the quality control of synthesized Xanthene-9-thione and serves as a foundational reference for its further investigation and application in scientific research and development.

References

-

PubChem. Xanthene-9-thione. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Xanthene-9-thione: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Xanthene-9-thione, a sulfur-containing heterocyclic compound of significant interest in synthetic chemistry and materials science. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical principles, validated experimental protocols, and emerging applications of this versatile molecule.

Introduction: The Xanthene Scaffold and the Significance of the Thione Moiety

The xanthene framework, a dibenzo[b,e]pyran system, is a privileged scaffold found in a vast array of synthetic dyes, fluorescent probes, and biologically active molecules.[1][2] Its rigid, planar structure and the electronic influence of the central oxygen atom bestow unique photophysical and chemical properties upon its derivatives. The replacement of the carbonyl oxygen at the 9-position with a sulfur atom to form Xanthene-9-thione (also known as 9H-Xanthene-9-thione or Xanthione) dramatically alters the molecule's reactivity and electronic characteristics. The C=S double bond (thione group) is less polarized and more reactive than its C=O counterpart (ketone), making Xanthene-9-thione a valuable intermediate for further chemical transformations.[3]

This guide will explore the fundamental properties of Xanthene-9-thione, provide a detailed, field-proven protocol for its synthesis, analyze its spectroscopic signature, and discuss its reactivity and applications, particularly as a precursor in the development of novel chemical entities.

Core Molecular Attributes of Xanthene-9-thione

A foundational understanding of a molecule begins with its basic physicochemical properties. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈OS | [4] |

| Molecular Weight | 212.27 g/mol | [4] |

| IUPAC Name | xanthene-9-thione | [4] |

| CAS Number | 492-21-7 | [5] |

| Appearance | (Expected) Yellow to orange solid | General knowledge |

| Canonical SMILES | C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | [4] |

| InChIKey | VKLOKHJKPPJQMM-UHFFFAOYSA-N | [4] |

Synthesis of Xanthene-9-thione: A Validated Protocol

The most direct and widely employed method for the synthesis of Xanthene-9-thione is the thionation of its corresponding oxygen analog, 9H-Xanthen-9-one (Xanthone). This transformation is efficiently achieved using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], a powerful and selective thionating agent for carbonyl compounds.[3]

The causality behind choosing Lawesson's reagent lies in its high efficacy in converting ketones to thioketones under relatively mild conditions, often with high yields and clean reaction profiles. The mechanism involves a [2+2] cycloaddition of the P₂S₂ ring of Lawesson's reagent with the carbonyl group, followed by ring fragmentation to yield the desired thione and a stable phosphorus-oxygen byproduct.

Experimental Workflow: Thionation of Xanthone

Caption: Workflow for the synthesis of Xanthene-9-thione.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 9H-Xanthen-9-one (1.0 eq) and Lawesson's reagent (0.5-0.6 eq). The use of a slight excess of Lawesson's reagent ensures complete conversion but a large excess can complicate purification.

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The typical concentration is 0.1-0.2 M with respect to Xanthone. Toluene is a suitable solvent due to its high boiling point and its ability to dissolve the reactants at elevated temperatures.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C) with vigorous stirring. The reaction mixture typically turns from a colorless suspension to a deep orange or red solution.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the Xanthone spot and the appearance of a new, more colorful, and typically lower Rf spot indicates product formation. The reaction is generally complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If any solids precipitate, they can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure Xanthene-9-thione.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic data for Xanthene-9-thione, providing a benchmark for researchers to validate their synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to be complex in the aromatic region (approx. 7.0-8.5 ppm). Due to the molecule's symmetry, four distinct signals, each integrating to 2 protons, would be anticipated. The protons closest to the electron-withdrawing thione group and the electronegative oxygen atom will be the most deshielded (shifted downfield).

-

¹³C NMR (Carbon-13 NMR): The most characteristic signal will be the C=S carbon, which is expected to appear significantly downfield, typically in the range of 190-220 ppm. The aromatic region will show seven distinct signals: six for the CH carbons and one for the quaternary carbon (C=S). PubChem indicates the existence of a ¹³C NMR spectrum, confirming its utility in characterization.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

-

C=S Stretch: A key diagnostic peak for Xanthene-9-thione is the C=S stretching vibration. This band is typically found in the region of 1250-1020 cm⁻¹ and is often weaker than the corresponding C=O stretch.

-

C-O-C Stretch: The ether linkage of the xanthene core will exhibit a strong, characteristic C-O-C stretching band, usually around 1200-1250 cm⁻¹.

-

Aromatic C-H & C=C Stretches: Standard aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The introduction of the thione group extends the conjugation of the chromophore compared to Xanthone, resulting in a significant bathochromic (red) shift in the absorption spectrum. Xanthene-9-thione is expected to absorb strongly in the visible region, which accounts for its characteristic color.

Chemical Reactivity and Synthetic Applications

The thione group in Xanthene-9-thione is the focal point of its reactivity, serving as a versatile handle for constructing more complex molecular architectures.

Cycloaddition Reactions

The C=S double bond readily participates in various cycloaddition reactions. For instance, it can react as a dienophile or a dipolarophile. These reactions are instrumental in building novel heterocyclic systems, which is a cornerstone of medicinal chemistry. The visible light-induced thione-ene cycloaddition reaction is a modern application, allowing for the formation of thietane rings under mild conditions, useful in surface modification and polymer chemistry.[8]

Precursor to 9-Substituted Xanthenes

Xanthene-9-thione is an excellent precursor for the synthesis of various 9-substituted xanthene derivatives. For example, it can react with amines in the presence of coupling agents to form 9-imino-xanthenes, which are precursors to fluorescent dyes like 9-aminopyronins.[9] This reactivity provides a synthetic entry into classes of compounds that are otherwise difficult to access.

Applications in Drug Development and Materials Science

While Xanthene-9-thione itself is primarily a synthetic intermediate, the broader xanthene class exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][10] The ability to use Xanthene-9-thione to synthetically access novel libraries of xanthene derivatives makes it a valuable starting material in drug discovery campaigns. For instance, derivatives of the closely related thioxanthene scaffold have shown promise as cholinesterase inhibitors for potential Alzheimer's disease therapy.[11] The unique photophysical properties of xanthene derivatives also make them key components in the development of fluorescent probes, bioimaging agents, and materials for electro-optical devices.[1]

Illustrative Reaction Pathway

Caption: Synthetic utility of Xanthene-9-thione as an intermediate.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling Xanthene-9-thione and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation from moisture and light.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for Xanthene-9-thione before commencing any experimental work.[9]

Conclusion

Xanthene-9-thione is a molecule of considerable synthetic value. Its straightforward preparation from the readily available Xanthone, combined with the versatile reactivity of its thione functional group, establishes it as a key building block for a diverse range of chemical structures. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of the properties and protocols detailed in this guide is essential for leveraging the full potential of this important heterocyclic compound. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and photophysical applications.

References

-

Visible light-induced thione-ene cycloaddition reaction for the surface modification of polymeric materials. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

9H-Thioxanthene-9-thione Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Xanthene-9-Thione. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

9H-xanthene-9-thione. (2025). ChemSynthesis. Retrieved January 13, 2026, from [Link]

- Majhi, S., Sivakumar, M., & Cravotto, G. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 111, 107367.

- Supporting Information. (2024). The Royal Society of Chemistry.

-

The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. (2019). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Xanthene. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

- Ferreira, R. J., et al. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. European Journal of Medicinal Chemistry, 209, 113085.

-

Experimental and DFT Studies on the FT-IR, NMR and UV/Vis Spectra of a Xanthene Derivative: The Case of 9-benzoyl-3,4,5,6,7,9-hexahydro-1h-xanthene-1,8(2h)-dione. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

- Kumar, P., et al. (2012). Synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones and evaluation of their biocidal effects. European Journal of Medicinal Chemistry, 51, 268-274.

- Majhi, S., Sivakumar, M., & Cravotto, G. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 111, 107367.

-

Synthesis of 9H-xanthen-9-one a. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Martínek, M., et al. (2020). Photochemistry of a 9-Dithianyl-Pyronin Derivative: A Cornucopia of Reaction Intermediates Lead to Common Photoproducts. ChemPlusChem, 85(7), 1531-1540.

- Shaikh, K. A., & Chaudhari, U. N. (2020). Facile and efficient synthesis of xanthene derivatives mediated by lanthanum(III) nitrate hexahydrate under solvent free condition. Chemistry Journal of Moldova, 15(2), 99-104.

- Slanina, T., et al. (2022).

- Gunjegaonkar, M. B., Fegade, S. A., & Kolhe, R. C. (2018). Review on medicinal importance of xanthene derivatives. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328.

- Al-Warhi, T., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Molecules, 28(19), 6965.

- Khan, I., et al. (2023). Synthesis, biological evaluation, and molecular docking study of xanthene-linked thiosemicarbazones as cholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-13.

Sources

- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones and evaluation of their biocidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Xanthene(92-83-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen [mdpi.com]

Discovery and history of xanthene compounds

An In-depth Technical Guide to the Discovery and History of Xanthene Compounds

Abstract

Xanthenes, a class of oxygen-containing tricyclic heterocyclic compounds, represent a remarkable journey of chemical discovery and application. From their initial synthesis as brilliantly colored dyes in the 19th century to their current status as privileged scaffolds in medicinal chemistry and essential tools in molecular biology, the story of xanthenes is one of continuous innovation. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the seminal discoveries, the evolution of synthetic methodologies, and the expansion of their applications into the life sciences. We will explore the foundational work of von Baeyer, the development of iconic fluorescent probes like fluorescein and rhodamine, and the modern synthetic strategies that have enabled the exploration of xanthenes' vast therapeutic potential.

Part 1: The Genesis - A Splash of Color and Light

The history of xanthene compounds begins not in medicine, but in the vibrant world of synthetic dyes that characterized the chemical industry of the late 19th century. The core xanthene structure, a dibenzo[b,e]pyran ring system, proved to be an exceptional chromophore.

The Landmark Synthesis of Fluorescein by von Baeyer (1871)

In 1871, the German chemist Adolf von Baeyer, a monumental figure in organic chemistry, reported the synthesis of the first major xanthene dye.[1][2] By heating phthalic anhydride with resorcinol, he produced a yellow-red powder he named "resorcinphthalein," which is now known as fluorescein.[3] The true significance of this discovery was revealed when the compound was dissolved in an alkaline solution, producing an intense yellow-green fluorescence that was visible even at minute concentrations.[3][4] This marked the birth of not just a new class of dyes, but of synthetic fluorophores that would later become indispensable in biological imaging.

The reaction, a Friedel-Crafts-type acylation followed by condensation, was a triumph of the burgeoning field of synthetic organic chemistry. It demonstrated that complex, functional molecules with unique properties could be constructed from simple aromatic precursors.

Experimental Protocol: Classical von Baeyer Condensation for Fluorescein Synthesis

-

Objective: To replicate the historical synthesis of fluorescein.

-

Reagents:

-

Phthalic anhydride (1 molar equivalent)

-

Resorcinol (2 molar equivalents)

-

Zinc chloride (fused, as catalyst) or concentrated sulfuric acid

-

-

Procedure:

-

Carefully grind phthalic anhydride and resorcinol together in a mortar and pestle to create a homogenous mixture.

-

Transfer the mixture to a heat-resistant flask.

-

Add a catalytic amount of fused zinc chloride or a few drops of concentrated sulfuric acid. Causality Note: The acid acts as a Lewis acid catalyst, activating the carbonyl group of the phthalic anhydride for electrophilic attack on the electron-rich resorcinol rings.

-

Heat the mixture gently in an oil bath to approximately 180°C. The mixture will melt, darken, and solidify. Maintain this temperature for 1-2 hours until the reaction is complete.

-

Allow the flask to cool to room temperature. The product is a dark red, brittle solid.

-

Purify the crude product by dissolving it in a dilute sodium hydroxide solution and re-precipitating it by adding hydrochloric acid. The purified fluorescein can be collected by filtration.

-

-

Self-Validation: The success of the synthesis is confirmed by dissolving a small amount of the final product in a dilute sodium hydroxide solution and exposing it to UV light. The observation of brilliant green fluorescence confirms the presence of fluorescein.

Caption: Workflow for the von Baeyer synthesis of fluorescein.

Expanding the Palette: The Discovery of Rhodamines (1887)

Building on von Baeyer's work, the industrial chemist Ceresole synthesized a new class of xanthene dyes in 1887 by using 3-aminophenols instead of resorcinol.[3] This seemingly small change—substituting hydroxyl groups with amino groups—shifted the absorption and emission spectra to longer, redder wavelengths. He named these compounds "rhodamines," from the Greek rhodon for rose, reflecting their color.[3] Rhodamine dyes offered greater photostability and pH insensitivity compared to fluorescein, broadening the utility of xanthene-based fluorophores.[2][3]

Part 2: The Evolution of Synthetic Methodologies

While the classical condensation reactions were groundbreaking, they often required harsh conditions, produced significant waste, and offered limited control over substitution patterns.[5] Modern organic chemistry has introduced a host of sophisticated and environmentally benign methods for synthesizing the xanthene scaffold.

Modern Green Synthetic Approaches

Contemporary research focuses on efficiency, atom economy, and environmental impact. This has led to the development of multi-component reactions (MCRs), where several starting materials are combined in a single step, often using novel catalysts.[5] These methods reduce reaction times, minimize purification steps, and often proceed under milder, solvent-free conditions.

| Catalyst/Method | Reactants | Key Advantages | Reference |

| Lanthanum(III) Nitrate | Aromatic aldehyde, dimedone | Inexpensive, high yield, short reaction time, solvent-free. | [6] |

| Bleaching Earth Clay + PEG-600 | β-naphthol, aldehyde | Recyclable catalyst, good yield, avoids hazardous reagents. | [7] |

| DABCO in Water | Heteroaryl aldehyde, malononitrile | Environmentally friendly solvent (water), simple procedure. | |

| Microwave Irradiation | 2-acetyl-1,3-phenylenebis(3-phenylacrylate) | Highly efficient Baker-Venkataraman rearrangement for xanthenedione synthesis. | [8] |

Experimental Protocol: Lanthanum-Catalyzed Synthesis of 1,8-Dioxo-Octahydroxanthene

-

Objective: To synthesize a xanthene derivative via a modern, solvent-free multi-component reaction.

-

Reagents:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Dimedone (2 mmol)

-

Lanthanum(III) nitrate hexahydrate (10 mol%)

-

-

Procedure:

-

Combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%) in a reaction vessel.

-

Heat the solvent-free mixture at 80°C, with stirring. Causality Note: The lanthanum ion's strong oxophilicity coordinates with the aldehyde's carbonyl group, activating it for nucleophilic attack by dimedone, which initiates a cascade of reactions including Knoevenagel condensation and Michael addition, culminating in cyclization.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Recrystallize the solid product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative.

-

-

Self-Validation: The product's identity and purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry), comparing the results to literature values.[6]

Caption: Modern multi-component reaction workflow for xanthene synthesis.

Synthetic Interconversion: From Fluoresceins to Rhodamines

A significant advancement in dye chemistry is the ability to convert one xanthene class to another. The traditional synthesis of rhodamines can be challenging. A modern, unified strategy involves the palladium-catalyzed C-N cross-coupling of fluorescein ditriflates with various nitrogen nucleophiles (amines, amides, etc.).[9] This allows for the creation of diverse libraries of rhodamine dyes, including fluorophores and quenchers, from readily available, isomerically pure fluorescein precursors.[9]

Part 3: The Xanthene Scaffold in Medicinal Chemistry

Beyond their use as dyes, xanthenes are recognized as a "privileged scaffold" in medicinal chemistry.[5] This term describes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. Though rare in nature, some xanthenes have been isolated from plants and microbes.[6][10] The versatility of the xanthene nucleus arises from the ease with which substituents can be introduced, particularly at the C9 position, strongly influencing its biological activity.[10][11]

Caption: The xanthene core as a privileged scaffold in medicinal chemistry.

A Spectrum of Biological Activities

The substitution pattern on the xanthene ring system dictates its therapeutic potential. By modifying the core, chemists have developed derivatives with a wide array of pharmacological effects.

| Xanthene Derivative Type | Biological Activity | Mechanism/Notes | Reference |

| 9-Aryl/Alkyl Xanthenes | Antitumor, Neuroprotective | The nature of the substituent at C9 is critical for activity. | [11][12] |

| Spiro[indoline-3,9'-xanthene]triones | Anticancer | Induces apoptosis in cancer cell lines. | |

| Xanthene Carboxamides | Antimicrobial | Active against various bacterial and fungal strains. | |

| Nitro/Cyano-substituted Xanthenes | Antidiabetic (Type 2) | Regulate glucose homeostasis through activation of LKB1-dependent AMP-activated protein kinase (AMPK). | |

| General Xanthene Derivatives | Antiviral, Anti-inflammatory | Broad-spectrum activities reported for various substituted xanthenes. | [5][6] |

The diverse biological activities highlight the scaffold's ability to interact with a range of enzymes and receptors. This has made xanthenes a subject of intense research in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[11]

Conclusion

The journey of the xanthene ring system is a compelling narrative of chemical evolution. What began with Adolf von Baeyer's synthesis of fluorescein—a discovery driven by the textile industry's demand for new colors—has blossomed into a field with profound implications for biology and medicine. The initial brilliant dyes have become sophisticated molecular probes that illuminate the inner workings of the cell, while the core scaffold has proven to be a foundation for developing new therapeutic agents. The ongoing development of novel, sustainable synthetic methods ensures that the exploration of the chemical space and biological potential of xanthene compounds will continue to be a vibrant and productive area of scientific inquiry.

References

- Correia-da-Silva, M., et al. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. European Journal of Medicinal Chemistry.

- El-Gharably, A. (n.d.). Xanthene Dyes.

- Nirwan, S. A., et al. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.

- Kumar, A., et al. (2014). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.

- Various Authors. (n.d.). Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities | Request PDF.

- Sousa, E., et al. (n.d.). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Sigarra - Universidade do Porto.

- FluoroFinder. (2021). Newsletter: History of fluorescent dyes. FluoroFinder.

- Britannica. (n.d.). Xanthene | chemical compound. Britannica.

- Wikipedia. (n.d.). Xanthene. Wikipedia.

- Xu, X. (n.d.). Synthesis and Evaluation of Derivatives and Analogs of Xanthene Dyes. University of Missouri Libraries.

- Biotium. (2019). CF® Dyes. What started it all? Part 1. A History of Fluorescence. Biotium.

-

Silva, A. M. S., et al. (2015). Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents. Molecules. [Link]

-

Kaur, A., et al. (2018). Advances in the Synthesis of Xanthenes: An Overview. Letters in Organic Chemistry. [Link]

-

Grimm, J. B., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters. [Link]

- Boumoud, B., et al. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION. RASAYAN Journal of Chemistry.

-

Dar, B. A., et al. (2017). Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives in Presence of Effective Synergetic Catalytic System Bleaching Earth Clay and PEG-600. Molbank. [Link]

Sources

- 1. Xanthene | chemical compound | Britannica [britannica.com]

- 2. biotium.com [biotium.com]

- 3. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 4. "Synthesis and Evaluation of Derivatives and Analogs of Xanthene Dyes" by Xiangyang Xu [repository.lsu.edu]

- 5. benthamdirect.com [benthamdirect.com]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. mdpi.com [mdpi.com]

- 8. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDUP - Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities [sigarra.up.pt]

An In-depth Technical Guide to the Basic Reactivity of the Thiocarbonyl Group in Xanthene-9-thione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiocarbonyl group, a sulfur analogue of the carbonyl group, imparts unique electronic and steric properties to molecules, leading to a rich and diverse reactivity profile. Xanthene-9-thione, a stable aromatic thioketone, serves as an exemplary scaffold for exploring this chemistry. Its rigid, planar structure prevents the oligomerization that plagues many simpler thioketones, making it an ideal substrate for systematic study.[1] This guide provides a comprehensive overview of the fundamental reactivity of the thiocarbonyl group within the xanthene framework, grounded in an understanding of its electronic structure. We will delve into the principal reaction classes—including nucleophilic additions, cycloadditions, and oxidations—providing mechanistic insights and field-proven experimental protocols. The objective is to equip researchers with the foundational knowledge required to harness the synthetic potential of xanthene-9-thione and related thiocarbonyl compounds in medicinal chemistry and materials science.

Introduction: The Unique Nature of the Thiocarbonyl Group

The replacement of the oxygen atom in a carbonyl group with a sulfur atom dramatically alters the molecule's properties. The carbon-sulfur double bond (C=S) in a thiocarbonyl is inherently weaker and more polarizable than the carbon-oxygen double bond (C=O).[2] This difference arises from the less effective orbital overlap between the p-orbitals of carbon (2p) and the larger, more diffuse p-orbitals of sulfur (3p).[3]

A direct consequence of this weaker overlap is a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.[1] This reduced gap allows thiocarbonyl compounds to absorb light in the visible spectrum; for instance, thiobenzophenone is intensely blue, whereas benzophenone is colorless.[1] Furthermore, the thiocarbonyl group is a significantly better electron acceptor compared to its carbonyl counterpart, a property attributed to its lower-energy LUMO.[4] This enhanced electrophilicity at the carbon atom and the presence of a reactive sulfur atom define the reactivity landscape of molecules like xanthene-9-thione.

Diagram 1.1: Comparative Electronic Properties

Caption: Mechanism of thionation using Lawesson's Reagent.

Protocol 2.1: Synthesis of Xanthene-9-thione

Objective: To convert xanthone to xanthene-9-thione using Lawesson's reagent.

Materials:

-

Xanthone (1.0 eq)

-

Lawesson's Reagent (0.6 eq)

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane and Dichloromethane (DCM) for elution

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add xanthone and anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent to the stirred suspension. A slight excess (0.5 to 0.6 equivalents) is often used because one molecule of the reagent can thionate two molecules of ketone.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the xanthone spot and the appearance of a new, often colored, product spot. Reactions are typically complete within 2-4 hours. [5]4. Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution, starting with hexane and gradually increasing the polarity with dichloromethane, is effective for separating the product from unreacted starting material and phosphorus-containing byproducts.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield xanthene-9-thione as a crystalline solid.

Core Reactivity of the Thiocarbonyl Group

The unique electronic nature of the thiocarbonyl group in xanthene-9-thione dictates its participation in several key reaction classes.

Nucleophilic Addition

The thiocarbonyl carbon is electrophilic and readily attacked by nucleophiles. This process is analogous to nucleophilic addition to carbonyls, but with some key differences. [6]The C=S bond is weaker, and the resulting thiolate anion (C-S⁻) is a better leaving group than the corresponding alkoxide, making the initial addition step more readily reversible in some cases.

-

Reaction with Amines: Xanthene-9-thione reacts with certain amines to form derivatives like 9-aminopyronines, which are valuable in the synthesis of fluorescent dyes. [7]* Reaction with Organometallics: Grignard reagents and organolithium compounds add to the thiocarbonyl carbon to form a new carbon-carbon bond, yielding a tertiary thiol after acidic workup.

Diagram 3.1: General Nucleophilic Addition

Caption: The two-step process of nucleophilic addition to the thiocarbonyl group.

Cycloaddition Reactions

Thioketones are highly reactive partners in cycloaddition reactions, often displaying reactivity that surpasses their carbonyl analogues. Xanthene-9-thione serves as an excellent dienophile and dipolarophile.

-

[4+2] Diels-Alder Reactions: The electron-deficient C=S double bond readily reacts with electron-rich dienes to form six-membered sulfur-containing heterocycles.

-

[3+2] 1,3-Dipolar Cycloadditions: Xanthene-9-thione reacts with a wide range of 1,3-dipoles (e.g., nitrile oxides, azides, diazoalkanes) to generate five-membered spiro-heterocyclic systems. This is a powerful method for rapidly building molecular complexity. [1]* Visible Light-Induced Thione-Ene Cycloaddition: The absorption of visible light by the thiocarbonyl group can promote it to an excited state, which can then undergo cycloaddition with alkenes to form thietanes (four-membered rings). [8]

Oxidation of the Sulfur Atom

The sulfur atom in the thiocarbonyl group is susceptible to oxidation, leading to the formation of sulfines (thione S-oxides) and, under more forcing conditions, sulfenes (thione S,S-dioxides), though the latter are often unstable.

-

Formation of Xanthene-9-thione S-oxide (Sulfine): Controlled oxidation with a peracid like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures selectively oxidizes the sulfur atom. Thiophene-S-oxides are themselves reactive species, capable of acting as intermediates in further transformations. [9][10]The oxidation must be carefully controlled to prevent over-oxidation to the S,S-dioxide or other side reactions. [10]

Table 3.1: Summary of Core Reactivity

| Reaction Type | Reagent Class | Product Type | Mechanistic Insight |

| Nucleophilic Addition | Amines, Organometallics | 9-Substituted Xanthenes | Electrophilic carbon of C=S is attacked, forming a C-Nu bond. |

| [4+2] Cycloaddition | Conjugated Dienes | Spiro-thiopyrans | The C=S group acts as a potent dienophile. |

| [3+2] Cycloaddition | 1,3-Dipoles | Spiro-heterocycles | Efficient construction of five-membered rings at the 9-position. |

| Oxidation | Peracids (m-CPBA) | Thione S-Oxide (Sulfine) | Nucleophilic sulfur atom is oxidized, forming a sulfine intermediate. [10] |

Conclusion and Outlook

Xanthene-9-thione is more than a simple sulfur analogue of xanthone; it is a versatile building block with a distinct and predictable reactivity profile. The thiocarbonyl group's unique electronic structure—characterized by a low-lying LUMO and a polarizable C=S bond—makes it a hub of chemical activity. [4]Its proficiency in undergoing nucleophilic additions, diverse cycloadditions, and controlled oxidations provides synthetic chemists with reliable pathways to complex heterocyclic and spirocyclic architectures. For researchers in drug development and materials science, understanding this fundamental reactivity is the first step toward designing novel fluorescent probes, bioactive compounds, and advanced organic materials. The principles outlined in this guide serve as a robust foundation for innovation in the expanding field of organosulfur chemistry.

References

-

Lichtenberger, D. L., & Fenske, R. F. (1976). Electronic Structure of Transition Metal Thiocarbonyl Complexes. Inorganic Chemistry, 15(9). [Link]

-

Wang, Y., et al. (2015). Visible light-induced thione-ene cycloaddition reaction for the surface modification of polymeric materials. ResearchGate. [Link]

-

Okuma, K. (2013). Synthesis of Heterocycles From Thio- and Selenocarbonyl Compounds. Phosphorus, Sulfur and Silicon and the Related Elements, 188(4), 340-348. [Link]

-

Nishiguchi, T., & Iwakura, Y. (1970). Electronic Effects of the Substituents Containing the Thiocarbonyl Group. The Journal of Organic Chemistry, 35(5), 1591-1594. [Link]

-

Shankaranarayana, M. L., & Tantry, K. N. (1979). Electronic absorption spectra of selenocarbonyl and thiocarbonyl compounds. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 359-366. [Link]

-

Wikipedia contributors. (2023). Thioketone. Wikipedia. [Link]

-

Quora. (2023). Why thio ketone and thio aldehyde are unstable?. [Link]

-

Al-Shboul, T. M. A., et al. (2013). Reactions of Selected Aromatic Thioketones with Dodecarbonyltriiron. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 300362, Xanthene-9-Thione. [Link]

-

Pereira, M. M., et al. (2022). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. ResearchGate. [Link]

-

Sharma, G., et al. (2024). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PubMed Central. [Link]

-

ChemSynthesis. 9H-xanthene-9-thione. [Link]

-

Sharma, S., & Kumar, V. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6995. [Link]

-

Miranda, M. A., et al. (2020). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules, 25(17), 3841. [Link]

-

Chen, Y., et al. (2022). Why does thionating a carbonyl molecule make it a better electron acceptor?. Chemical Science, 13(48), 14389-14397. [Link]

-

Caltech. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Stoltz Group. [Link]

-

Wikipedia contributors. (2023). Xanthene. Wikipedia. [Link]

-

Huang, X., & Zhang, T. (2010). Cascade nucleophilic addition-cyclic Michael addition of arynes and phenols/anilines bearing ortho alpha,beta-unsaturated groups: facile synthesis of 9-functionalized xanthenes/acridines. The Journal of Organic Chemistry, 75(2), 506-509. [Link]

-

Shaikh, K. A., & Chaudhari, U. N. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION. Chemistry Journal of Moldova, 15(2), 99-104. [Link]

-

Danso-Danquah, R. E., et al. (2001). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 29(8), 1143-1149. [Link]

-

Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-932. [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

-

Danso-Danquah, R. E., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Chemical Research in Toxicology, 5(1), 135-139. [Link]

Sources

- 1. Thioketone - Wikipedia [en.wikipedia.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. quora.com [quora.com]

- 4. Why does thionating a carbonyl molecule make it a better electron acceptor? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05186A [pubs.rsc.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.org [mdpi.org]

A Comprehensive Technical Guide to the Solubility of Xanthene-9-thione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xanthene-9-thione: A Heterocycle of Interest

Xanthene-9-thione, with the chemical formula C₁₃H₈OS, is a sulfur analog of xanthone.[1] Its core structure is composed of a xanthene backbone with a thioketone functional group at the 9-position.[1] The presence of the tricyclic xanthene system and the polarizable thiocarbonyl group imparts unique physicochemical properties to the molecule, influencing its interactions with various solvents.

The thioketone group is known for its distinct electronic properties and reactivity compared to its oxygen counterpart, the ketone.[2] Thiobenzophenone, a related aromatic thioketone, is noted for its stability and solubility in organic solvents.[2] Xanthene derivatives, in general, are recognized for their utility as fluorescent dyes and their good solubility in organic solvents.[3][4] A thorough understanding of the solubility of xanthene-9-thione is a prerequisite for its effective use in chemical reactions, purification processes like recrystallization, and formulation development.[5]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of xanthene-9-thione is therefore dictated by the interplay of its molecular structure with the physical properties of the solvent.

Molecular Structure of Xanthene-9-thione:

-

Xanthene Backbone: The large, largely non-polar aromatic ring system of the xanthene backbone contributes to its hydrophobicity.[7] This suggests a preference for non-polar or moderately polar solvents.

-

Thioketone Group (C=S): The thioketone group introduces polarity to the molecule. The carbon-sulfur double bond is less polar than a carbon-oxygen double bond but is more polarizable. This allows for dipole-dipole interactions with polar solvents.

-

Ether Linkage (-O-): The ether linkage within the xanthene ring system is a polar functional group that can participate in dipole-dipole interactions.

Based on these structural features, it can be inferred that xanthene-9-thione will exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and its ability to engage in favorable intermolecular interactions.

Qualitative Solubility Profile of Xanthene-9-thione

| Solvent Class | Common Examples | Predicted Solubility | Rationale |